Simotinib - 944258-89-3

Simotinib

Catalog Number: EVT-287244
CAS Number: 944258-89-3
Molecular Formula: C25H26ClFN4O4
Molecular Weight: 500.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Simotinib, also known as SIM6802, is a novel oral epidermal growth factor receptor tyrosine kinase inhibitor with potential anticancer activity. Simotinib has demonstrated equal or superior antineoplastic activities to erlotinib in preclinical studies.
Source and Classification

Simotinib is classified as a quinazoline-4,6-diamine-based derivative. This classification places it among other well-known EGFR inhibitors, such as afatinib and erlotinib, which are also designed to inhibit the activity of the EGFR kinase domain. The compound was synthesized by Advenchen Laboratories and has been evaluated in multiple clinical studies for its efficacy and safety profile in treating EGFR-mutated NSCLC .

Synthesis Analysis

The synthesis of simotinib involves several key steps that utilize commercially available reagents. Although specific experimental details are not extensively documented in the literature, it can be inferred from related compounds that the synthesis likely includes:

  1. Formation of the quinazoline core: This typically involves the cyclization of an appropriate aniline derivative with a carbonyl compound.
  2. Substitution reactions: These may be employed to introduce various functional groups that enhance the compound's selectivity for EGFR.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are used to isolate the final product.
Molecular Structure Analysis

Simotinib's molecular structure is characterized by a quinazoline backbone, which is essential for its interaction with the EGFR kinase domain. The structural formula can be represented as follows:

  • Molecular Formula: C19H20ClN5O
  • Molecular Weight: Approximately 371.85 g/mol

The structural analysis reveals that simotinib contains:

  • A quinazoline ring system
  • A chlorinated aromatic moiety
  • An amine group that may participate in hydrogen bonding with the EGFR active site

Crystallographic data indicate that simotinib binds effectively within the ATP-binding pocket of the EGFR, forming critical interactions that stabilize its binding and inhibit kinase activity .

Chemical Reactions Analysis

Simotinib primarily undergoes reactions typical of small molecule inhibitors, including:

  • Binding interactions with the EGFR kinase domain: These involve hydrogen bonds and hydrophobic interactions that stabilize simotinib within the active site.
  • Metabolic transformations: In vivo, simotinib may be subject to metabolic processes, including oxidation and conjugation, which can affect its pharmacokinetics and efficacy.

The compound's ability to form covalent interactions with cysteine residues in the active site enhances its potency against specific mutant forms of EGFR .

Mechanism of Action

Simotinib exerts its therapeutic effects through selective inhibition of the EGFR tyrosine kinase activity. The mechanism can be summarized as follows:

  1. Binding: Simotinib competes with ATP for binding to the ATP-binding pocket of the EGFR kinase domain.
  2. Inhibition: By occupying this site, simotinib prevents phosphorylation of tyrosine residues on downstream signaling proteins, thereby blocking pathways essential for tumor growth and proliferation.
  3. Selectivity: The compound shows a preferential inhibition profile against mutant forms of EGFR, particularly those associated with resistance to first-line therapies.

Clinical studies have demonstrated significant anti-tumor activity in patients harboring specific EGFR mutations (e.g., L858R and T790M) with reported IC50 values indicating effective inhibition at low concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of simotinib are critical for its formulation and therapeutic use:

  • Solubility: Simotinib exhibits moderate solubility in aqueous solutions, which is important for oral bioavailability.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific data regarding melting point are not widely published but are essential for determining suitable storage conditions.

These properties influence how simotinib is administered and its pharmacokinetic behavior within patients .

Applications

Simotinib's primary application lies in oncology, specifically as a targeted therapy for patients with advanced non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor. Clinical trials have demonstrated its efficacy in overcoming resistance mechanisms associated with earlier generation EGFR inhibitors.

Additionally, ongoing research aims to explore:

  • Combination therapies involving simotinib with other agents to enhance efficacy.
  • The potential use of simotinib in other malignancies expressing aberrant EGFR signaling pathways.

Properties

CAS Number

944258-89-3

Product Name

Simotinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine

Molecular Formula

C25H26ClFN4O4

Molecular Weight

500.9 g/mol

InChI

InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30)

InChI Key

OXWUWXCJDBRCCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6

Solubility

Soluble in DMSO, not in water

Synonyms

N-(3-chloro-4-fluorophenyl)-6-(2-(5, 8-dioxa-11-azadispiro(2.0.4.3)undec-11-yl)ethoxy)-7-methoxy-4-quinazolinamine
simotini

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.